CID 156588670
CAS No.: 868156-46-1
Cat. No.: VC5424041
Molecular Formula: C8H16O5
Molecular Weight: 192.211
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 868156-46-1 |
---|---|
Molecular Formula | C8H16O5 |
Molecular Weight | 192.211 |
Standard InChI | InChI=1S/C8H12O5/c1-4(9)2-6-8(12)7(11)5(10)3-13-6/h8-12H,2-3H2,1H3/t8-/m0/s1 |
Standard InChI Key | KOGFZZYPPGQZFZ-BJNUKLAGSA-N |
SMILES | C[C](C[C]1C([C]([C](CO1)O)O)O)O |
Introduction
Molecular Identity and Structural Considerations
PubChem CID Classification Framework
PubChem Compound IDs (CIDs) are unique numerical identifiers assigned to chemical substances upon their entry into the database. These identifiers correlate with molecular structures, synonyms, and associated metadata. For CID 156588670, the absence of a dedicated entry suggests that the compound either lacks publicly available structural data or remains under proprietary classification .
Hypothetical Structural Analogues
Research Priorities and Methodological Recommendations
Analytical Characterization Strategies
To resolve uncertainties, high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for elucidating CID 156588670’s structure. Comparative analyses with CID 156588412’s -NMR profile could clarify phosphate connectivity .
In Silico Toxicity Modeling
Quantitative structure-activity relationship (QSAR) models, such as those in the OECD QSAR Toolbox, may predict acute toxicity endpoints. These models rely on molecular descriptors (e.g., logP, polar surface area) absent for CID 156588670 .
Synthesis and Bioactivity Screening
If synthetic protocols for CID 156588670 exist, in vitro assays targeting kinase inhibition or cytotoxicity (e.g., MTT assays) would illuminate its pharmacological potential. Dose-response studies could further establish therapeutic indices .
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